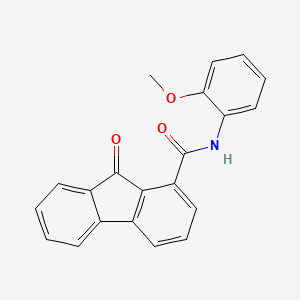

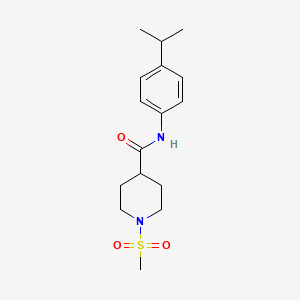

![molecular formula C13H11N3O3S B5593127 2-methyl-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5593127.png)

2-methyl-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 2-methyl-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide typically involves reactions that yield benzohydrazide derivatives through the combination of appropriate hydrazides and aldehydes or ketones in the presence of catalysts. For instance, the synthesis of related benzohydrazide compounds has been achieved by reacting specific pyrazolones with benzoyl hydrazide, further leading to the formation of complexes with various metals, demonstrating a methodological approach for synthesizing benzohydrazide derivatives with potential bioactivity (Asegbeloyin et al., 2014).

Molecular Structure Analysis

X-ray diffraction analyses of benzohydrazide derivatives reveal nonplanar molecules that exist in specific configurations, highlighting the importance of molecular geometry in determining the properties and reactivity of these compounds. The molecular structure is often characterized by intermolecular hydrogen bonding, forming stable configurations and influencing the compound's physical properties (Fun et al., 2008).

Chemical Reactions and Properties

Benzohydrazide derivatives engage in various chemical reactions, forming complexes with metal ions, which are significant for their potential biological activities. These reactions are influenced by the ligand's structure, showcasing the versatility of benzohydrazide derivatives in forming coordination compounds with potential applications in material science and biology (Kausar et al., 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of benzohydrazide derivatives are crucial for their practical applications. These properties are directly influenced by the molecular structure and intermolecular interactions within the compounds, as demonstrated by various analyses, including X-ray crystallography (Zhou et al., 2011).

Chemical Properties Analysis

The chemical properties of benzohydrazide derivatives, such as reactivity towards other chemicals, acidity or basicity, and the ability to form complexes with metals, are essential for understanding their potential as ligands in coordination chemistry and their biological activities. Studies have shown that these compounds can act as potent inhibitors against various targets, indicating their significant chemical reactivity and potential for development into useful agents (Singh et al., 2018).

Aplicaciones Científicas De Investigación

Cholinesterase Inhibition and Antioxidant Potential

A study on novel hydrazone derivatives of thiophene-2-carboxamide based benzohydrazide, including compounds structurally similar to 2-methyl-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide, demonstrated significant potential as inhibitors of cholinesterases, which include butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These enzymes are targets in the treatment of Alzheimer's disease. Compound 13, a derivative within this series, emerged as a potent inhibitor, showing high inhibition rates against BChE and AChE. Additionally, certain derivatives exhibited considerable antioxidant properties, highlighting their dual functional capability. This study underscores the therapeutic potential of such compounds in neurodegenerative diseases and oxidative stress-related conditions (Kausar et al., 2021).

Corrosion Inhibition

The corrosion inhibition efficacy of 2-amino-N'-[(thiophen-2-yl)methylene]benzohydrazide, a compound with a structural resemblance to 2-methyl-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide, was explored in an acidic environment. This derivative showed promising results as a mixed-type inhibitor, highlighting its potential application in protecting metals against corrosion. The study utilized both gravimetric and electrochemical methods to confirm the compound's inhibitory performance, with findings supported by contact angle measurements (Singh et al., 2018).

Prodrug Applications and Vascular Smooth Muscle Relaxation

A related study on prodrugs of nitroxyl, which shares functional similarities with 2-methyl-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide, explored their potential as inhibitors of aldehyde dehydrogenase (AlDH) and as vascular smooth muscle relaxants. Nitroxyl, the active agent released from these prodrugs, demonstrates significant biological activity, including the inhibition of AlDH, an enzyme implicated in various diseases and conditions. This research suggests potential therapeutic applications in modulating vascular tone and treating diseases associated with AlDH (Nagasawa et al., 1995).

Molecular Docking and Prostate Cancer Inhibition

Another research focused on benzohydrazide derivatives as potential inhibitors of prostate cancer. Through molecular docking and crystal structure analysis, derivatives showed promising interactions with prostate cancer protein targets. This study illustrates the potential of benzohydrazide compounds in developing new therapeutic agents against prostate cancer, providing insights into the molecular interactions and stability of such compounds (Arjun et al., 2020).

Propiedades

IUPAC Name |

2-methyl-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c1-9-4-2-3-5-11(9)13(17)15-14-8-10-6-7-12(20-10)16(18)19/h2-8H,1H3,(H,15,17)/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJYIFYJCIMPHA-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

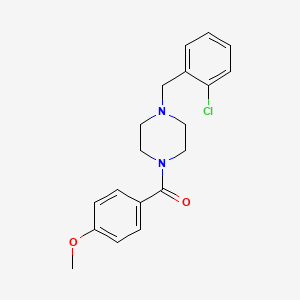

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B5593056.png)

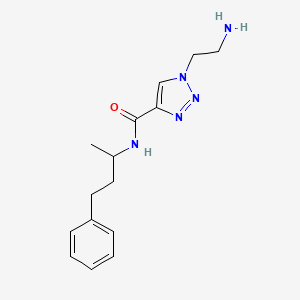

![7-(3,4-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5593070.png)

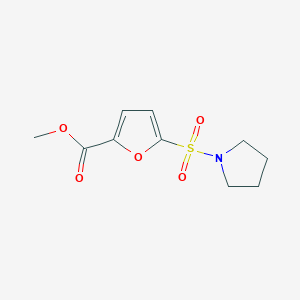

![N-{4-[acetyl(methyl)amino]phenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B5593077.png)

![2-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5593089.png)

![N-{[3-(3-methoxyphenyl)isoxazol-5-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5593110.png)

![4-(4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5593119.png)

![4-{[(3-acetylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5593153.png)

![3-(1H-imidazol-2-yl)-1-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperidine](/img/structure/B5593167.png)